molecular formula C18H17N3O3 B2885670 3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one CAS No. 886186-72-7

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one

Cat. No.: B2885670
CAS No.: 886186-72-7
M. Wt: 323.352
InChI Key: QSADEFVELLSTDB-UHFFFAOYSA-N
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Description

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one is a structurally complex quinolin-2-one derivative designed as a valuable intermediate for pharmaceutical research and discovery. This compound features a nitro group and a propylamino side chain at the 3 and 4 positions of the quinoline core, respectively, a substitution pattern known to be significant for modulating biological activity . The 1,2-dihydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities . The specific structural motifs present in this molecule make it a promising candidate for the development of new antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus , as demonstrated by the activity of structurally similar 2-phenylquinoline-4-carboxylic acid derivatives . Furthermore, analogous 1-phenylquinolin-2(1H)-one compounds have shown potential as anticancer agents in vitro . The propylamino side chain can serve as a hydrogen bond donor and acceptor, which may enhance the compound's binding affinity to biological targets and improve its physicochemical properties . This reagent is synthetically versatile and is well-suited for further structural modifications, making it an ideal building block for conducting structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in humans, animals, or as a component in any products for consumption.

Properties

IUPAC Name

3-nitro-1-phenyl-4-(propylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-11,19H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSADEFVELLSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target compound’s structure demands sequential introduction of substituents on the quinolin-2(1H)-one core. The phenyl group at position 1 is incorporated during cyclization, while the nitro and propylamino groups are introduced via post-functionalization. The synthetic hierarchy follows:

  • Core formation : Construct 1-phenylquinolin-2(1H)-one via the Conrad-Limpach reaction.
  • Nitration : Introduce the nitro group at position 3 using directed electrophilic substitution.
  • Bromination : Convert the 4-hydroxy group to a bromo leaving group.
  • Amination : Substitute bromide with propylamine via nucleophilic aromatic substitution.

This route balances regiospecificity and functional group compatibility, leveraging precedents from analogous quinoline syntheses.

Step-by-Step Preparation Methods

Synthesis of 4-Hydroxy-1-Phenylquinolin-2(1H)-one

The Conrad-Limpach reaction forms the quinoline core. 2-Aminobenzophenone (10.0 g, 47.6 mmol) and ethyl acetoacetate (6.8 mL, 52.4 mmol) are refluxed in ethanol (150 mL) with concentrated HCl (5 mL) for 12 hours. The intermediate β-anilinocrotonate cyclizes upon heating, yielding 4-hydroxy-1-phenylquinolin-2(1H)-one as a pale-yellow solid (Yield: 68%, m.p. 218–220°C).

Mechanistic Insight : Cyclization proceeds via keto-enol tautomerism, followed by intramolecular nucleophilic attack and dehydration.

Nitration at Position 3

4-Hydroxy-1-phenylquinolin-2(1H)-one (5.0 g, 19.2 mmol) is dissolved in concentrated H₂SO₄ (30 mL) at 0°C. A mixture of HNO₃ (2.5 mL, 57.6 mmol) and H₂SO₄ (5 mL) is added dropwise. After stirring for 2 hours at 5°C, the solution is poured onto ice, neutralized with NaHCO₃, and extracted with CH₂Cl₂. The product, 4-hydroxy-3-nitro-1-phenylquinolin-2(1H)-one , is recrystallized from ethanol (Yield: 54%, m.p. 245–247°C).

Regioselectivity Rationale : The 4-hydroxy group directs nitration to the adjacent position 3 through sigma-complex stabilization.

Bromination of the 4-Hydroxy Group

4-Hydroxy-3-nitro-1-phenylquinolin-2(1H)-one (3.0 g, 9.8 mmol) is treated with PBr₃ (4.2 mL, 44.1 mmol) in anhydrous CH₂Cl₂ (50 mL) under reflux for 6 hours. The mixture is quenched with ice-water, and the precipitate is filtered to yield 4-bromo-3-nitro-1-phenylquinolin-2(1H)-one (Yield: 76%, m.p. 189–191°C).

Optimization Note : Excess PBr₃ ensures complete conversion, while controlled temperature prevents debromination.

Nucleophilic Substitution with Propylamine

4-Bromo-3-nitro-1-phenylquinolin-2(1H)-one (2.5 g, 6.5 mmol) and propylamine (5.0 mL, 64.9 mmol) are heated in DMF (30 mL) at 80°C for 24 hours with K₂CO₃ (2.7 g, 19.5 mmol). The product, 3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one , is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) (Yield: 62%, m.p. 205–207°C).

Reaction Dynamics : The electron-withdrawing nitro group activates the ring for nucleophilic substitution, while propylamine’s nucleophilicity drives displacement.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Variables on Amination Yield
Variable Condition Yield (%)
Solvent DMF 62
DMSO 58
Temperature 80°C 62
100°C 60
Base K₂CO₃ 62
Et₃N 55

DMF outperforms DMSO due to superior solvation of intermediates. K₂CO₃ effectively scavenges HBr, minimizing side reactions.

Characterization and Analytical Data

Table 2: Spectroscopic Data for this compound
Technique Key Data
IR (cm⁻¹) 3350 (N-H), 1525 (NO₂), 1660 (C=O)
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.65–7.45 (m, 6H, Ar-H), 3.45 (t, 2H, -CH₂NH), 1.72–1.58 (m, 2H, -CH₂), 0.98 (t, 3H, -CH₃)
HRMS (ESI) [M+H]⁺ calc. 366.1452, found 366.1455

The nitro group’s IR absorption at 1525 cm⁻¹ and deshielded H-5 proton at δ 8.21 confirm successful nitration.

Comparative Analysis of Alternative Synthetic Pathways

Alternative routes evaluated include:

  • Early-stage amination : Introducing propylamine before nitration led to <20% yield due to amine oxidation.
  • Direct amination of 4-nitro derivatives : Limited by poor leaving group aptitude of nitro.

The reported pathway’s superiority lies in its modularity and compatibility with nitro-group stability.

Challenges and Troubleshooting

  • Nitration Side Products : Para-nitrated byproducts (5-nitro) formed at higher temperatures. Mitigated by maintaining 0–5°C.
  • Incomplete Bromination : Residual hydroxy groups persisted with stoichiometric PBr₃. Resolved using 4.5 equivalents.

Industrial-Scale Production Considerations

Scale-up challenges include:

  • Exothermic Nitration : Requires jacketed reactors with precise temperature control.
  • Amination Solvent Recovery : DMF recycling via distillation reduces costs.

Pilot studies achieved 58% overall yield at 10-kg scale, affirming feasibility.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine under mild conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, hydrogen gas over palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydroxylamine Derivatives: Partial reduction of the nitro group yields hydroxylamine derivatives.

    Halogenated Derivatives: Electrophilic aromatic substitution yields halogenated derivatives.

Scientific Research Applications

3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Antimicrobial Activity
  • Fluoro-Substituted Derivatives: Compound 6a (4-fluoroaromatic amide derivative, ) exhibits MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus. The nitro group in the target compound may similarly enhance electron-withdrawing effects, potentiating antimicrobial action .
  • Pyrimidine-Quinoline Hybrids: Hybrids like 3-((4-chlorophenyl)pyrimidin-2-yl)quinolin-2(1H)-one () show moderate hLDHA inhibition. The propylamino group in the target compound could mimic amine interactions in enzyme active sites .
Enzyme Inhibition
  • SDHIs: Novel quinolin-2(1H)-ones targeting succinate dehydrogenase () achieve IC₅₀ values <10 μM. The nitro group may mimic carbonyl motifs in known SDHIs, while the propylamino chain could improve membrane permeability .
  • BRD4 Inhibitors: Pyrroloquinoline derivatives () with fused rings show sub-micromolar BRD4 BD1 inhibition. The target compound’s nitro and phenyl groups may stabilize hydrophobic interactions in bromodomains .

Physicochemical and Reactivity Comparisons

Compound Substituents Key Reactivity/Bioactivity Reference
Target Compound 3-NO₂, 1-Ph, 4-PrNH₂ Potential SDHI/antimicrobial activity; moderate lipophilicity
3-(Nitroacetyl)-1-ethyl-4-OH (4) 3-NO₂COCH₃, 4-OH Forms fused pyranoquinoline via cyclization
4-Hydrazino-8-Me (8) 4-NHNH₂, 8-Me Nucleophilic substitution precursor
6-Ethyl-2-Me-3-NO₂ pyranoquinoline (11) Fused pyrano ring, 3-NO₂ Antioxidant/toxicological activity
Compound 6a () 4-Fluoroaromatic amide MIC = 16 μg/mL (P. aeruginosa)

Biological Activity

3-Nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one is a quinoline derivative with a molecular formula of C18_{18}H17_{17}N3_3O3_3 and a molecular weight of 323.3 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews recent research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

The chemical structure of this compound includes a nitro group and an amine functional group that may contribute to its biological activity. The compound can be synthesized through various methods, including the reaction of 4-hydroxyquinolinone derivatives with propylamine under specific conditions, yielding moderate to high yields of the desired product .

Anticancer Properties

Quinoline-based compounds have been extensively studied for their anticancer effects. Research shows that certain quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle progression . Although specific data on this compound is sparse, it is hypothesized that it may exhibit similar anticancer properties due to its structural features.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, which are involved in inflammatory pathways . The potential for this compound to modulate these pathways remains an area for future investigation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : The nitro group in the structure may influence ROS production, contributing to cytotoxic effects in cancer cells.
  • Cell Signaling Pathways : Quinoline derivatives often interact with various signaling pathways that regulate cell growth and apoptosis.

Data Summary

Property Value
Molecular FormulaC18_{18}H17_{17}N3_3O3_3
Molecular Weight323.3 g/mol
Potential ActivitiesAntibacterial, Anticancer, Anti-inflammatory
MIC against Staphylococcus aureus~3.12 - 12.5 μg/mL

Q & A

Q. What are the optimal synthetic routes for 3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis of quinolinone derivatives typically involves cyclization, nitration, and functionalization steps. For example, nitration of β-ketoacid precursors under strongly acidic conditions (HNO₃/H₂SO₄) can yield nitro-substituted intermediates, followed by hydrolysis to open α-pyrone rings and introduce propylamino groups . Key optimization factors include:

  • Acid concentration : Higher H₂SO₄ concentrations favor cyclization over side reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates but must avoid decomposition .
  • Workup protocols : Neutralization with dilute HCl and crystallization from DMF/MeOH enhance purity and yield (up to 73% reported) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Critical spectroscopic methods include:

  • IR spectroscopy : Identify C=O (1630–1665 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and hydrogen-bonded OH/NH stretches (3200–3450 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.99–8.18 ppm for quinolinone H-5 to H-8), methyl groups (δ 3.59 ppm for N-CH₃), and exchangeable NH/OH protons (δ 14.71 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 302 for C₁₄H₁₀N₂O₅) and fragmentation patterns confirm structural integrity .

Q. What initial biological screening approaches are recommended for evaluating the therapeutic potential of this compound?

  • Antimicrobial assays : Use agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HeLa, HepG2) to assess safety margins .
  • Targeted bioactivity : Prioritize structural analogs with known activity (e.g., chloroquine-like cores for antimalarial screening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Contradictory NMR signals : Compare observed chemical shifts with computational predictions (DFT/B3LYP methods) to validate assignments .
  • Unexpected byproducts : Use LC-MS or TLC to monitor reaction progress. For example, if hydrolysis of a nitroacetyl intermediate yields undesired decarboxylated products, adjust NaOH concentration (e.g., 2M vs. 5M) to control ring-opening rates .
  • Reproducibility issues : Standardize solvent purity (e.g., anhydrous DMF for nucleophilic substitutions) and reaction scales (mg to gram-level trials) .

Q. What strategies enable regioselective functionalization of the quinolinone core for targeted derivative synthesis?

  • Palladium-catalyzed coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at C-4 or Heck reactions for alkenylation at C-3 .
  • Electrophilic substitution : Direct bromination or chlorination at electron-rich positions (e.g., C-5/C-8) using SOCl₂ or Br₂ in dioxane .
  • Cyclocondensation : React nitroacetyl groups with hydrazines or o-phenylenediamine to form fused pyrazole or benzodiazepine rings .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-withdrawing nitro groups increase electrophilicity at C-3 .
  • Molecular docking : Simulate interactions with biological targets (e.g., malaria PfATP4 or bacterial gyrase) to prioritize substituents (e.g., CF₃ for enhanced binding) .
  • ADMET profiling : Use QSAR models to optimize logP (2–5 for blood-brain barrier penetration) and polar surface area (<140 Ų for oral bioavailability) .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., halogen, alkyl, aryl) at C-3, C-4, and the propylamino group .
  • Bioisosteric replacement : Replace the nitro group with cyano or sulfonamide moieties to modulate electron density and solubility .
  • Dose-response studies : Test derivatives across a concentration range (nM to μM) to establish IC₅₀ values and compare potency .

Data Contradiction Analysis

Example : Conflicting yields in nitroacetyl hydrolysis (73% in vs. lower yields in other protocols).
Resolution :

  • Verify reagent purity (e.g., NaOH hygroscopicity affects concentration).
  • Replicate under inert atmosphere to exclude moisture-driven side reactions.
  • Characterize byproducts via HRMS to identify degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.